- Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates, Organic Letters, 2015, 17(19), 4926-4929
Cas no 905-62-4 (2,5-bis(1-Naphthyl)-1,3,4-oxadiazole)
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole
- 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
- BND
- 2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole
- 2,5-dinaphthalen-1-yl-1,3,4-oxadiazole
- NSC90480
- C22H14N2O
- 2,5-dinaphthyl-1,3,4-oxadiazole
- 6637AF
- bis(naphthalen-1-yl)-1,3,4-oxadiazole
- 2,5-Di-(1-naphthyl)-1,3,4-oxadiazol
- 2,5-bis-(4-naphthyl)-1,3,4-oxadiazole
- DB-0
- 1,3,4-Oxadiazole, 2,5-di-1-naphthyl- (6CI, 7CI, 8CI)
- 2,5-Di-1-naphthalenyl-1,3,4-oxadiazole (ACI)
- 2,5-Bis(α-naphthyl)oxadiazole
- 2,5-Di-1-naphthyl-1,3,4-oxadiazole
- ANND
- NSC 90480
- α-NND
- D2757
- UNII-6EKF6CL2VJ
- DTXCID00160673
- EINECS 212-995-0
- 2,5-BIS(.ALPHA.-NAPHTHYL)OXADIAZOLE
- 1,3,4-Oxadiazole, 2,5-di-1-naphthalenyl-
- 2,5-DI-1-NAPHTHALENYL-1,3,4-OXADIAZOLE
- CS-W009883
- DB-057211
- NSC-90480
- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99%
- MUNFOTHAFHGRIM-UHFFFAOYSA-N
- 6EKF6CL2VJ
- AKOS015840631
- 2,5-BIS(ALPHA-NAPHTHYL)OXADIAZOLE
- NS00039363
- SCHEMBL186871
- DTXSID80238182
- 905-62-4
- AE-848/32005013
- AS-64525
- MFCD00045582
- 2,5-bis(1-Naphthyl)-1,3,4-oxadiazole
-
- MDL: MFCD00045582
- Inchi: 1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
- InChI Key: MUNFOTHAFHGRIM-UHFFFAOYSA-N
- SMILES: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C3C(=CC=CC=3)C=CC=2)=N1
- BRN: 285250
Computed Properties
- Exact Mass: 322.11100
- Monoisotopic Mass: 322.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.6
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.251
- Melting Point: 177.0 to 180.0 deg-C
- Boiling Point: 556.4°Cat760mmHg
- Flash Point: 293.1°C
- Refractive Index: 1.7
- PSA: 38.92000
- LogP: 5.71000
- Solubility: Not determined
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H413
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:2-8 °C
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2757-5g |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 98.0%(N&LC) | 5g |
¥1200.0 | 2022-05-30 | |
| Chemenu | CM230459-25g |
2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |
905-62-4 | 95% | 25g |
$438 | 2021-08-04 | |
| TRC | B591868-50mg |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591868-100mg |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B591868-500mg |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 500mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121290-1g |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 99% | 1g |
¥334.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121290-5g |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 99% | 5g |
¥1158.90 | 2023-09-04 | |
| Fluorochem | 036940-1g |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |
905-62-4 | 97% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 036940-5g |
2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |
905-62-4 | 97% | 5g |
£123.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 698202-5G |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole |
905-62-4 | 99% | 5G |
¥1887.44 | 2022-02-24 |
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Production Method
Production Method 1
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Raw materials
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Preparation Products
2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2,5-bis(1-Naphthyl)-1,3,4-oxadiazole
2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole: A Comprehensive Overview
2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole (CAS No. 905-62-4) is a versatile organic compound that has garnered significant attention in the fields of materials science and organic electronics. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and two nitrogen atoms. The presence of two naphthyl groups at the 2 and 5 positions of the oxadiazole ring imparts unique electronic and structural properties to this molecule.
The synthesis of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole involves a series of carefully controlled reactions. Typically, it is prepared through a condensation reaction between 1-naphthaldehyde and an appropriate diamine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is characterized by its intense yellow coloration and high thermal stability, making it suitable for various applications in advanced materials.
Recent studies have highlighted the exceptional electronic properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole, particularly in the context of organic semiconductors. Researchers have demonstrated that this compound exhibits excellent charge transport properties due to its extended conjugation system and low band gap. These attributes make it a promising candidate for use in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Moreover, its high stability under ambient conditions ensures long operational lifetimes in device applications.
In addition to its electronic applications, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has also found utility in the field of photovoltaics. Recent advancements have shown that incorporating this compound into polymer solar cells can significantly enhance their power conversion efficiency (PCE). The ability of this molecule to act as an electron acceptor in donor-acceptor blends has been extensively studied using techniques such as UV-vis spectroscopy and electrochemical impedance spectroscopy (EIS). These studies have provided valuable insights into its role in charge separation and recombination processes within photovoltaic devices.
The structural versatility of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole allows for further functionalization to tailor its properties for specific applications. For instance, researchers have explored the substitution of one or both naphthyl groups with other aromatic moieties to investigate their impact on electronic behavior. Such modifications have led to the development of derivatives with enhanced electron affinity or improved solubility in organic solvents.
From a materials science perspective, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has been utilized as a building block for constructing advanced functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit high porosity and surface area, making them ideal candidates for gas storage and catalytic applications. Recent breakthroughs in MOF synthesis involving this compound have demonstrated exceptional performance in capturing greenhouse gases like CO₂ under ambient conditions.
Furthermore, 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole has shown potential in the field of biotechnology as a fluorescent probe for sensing specific analytes. Its inherent fluorescence properties can be exploited to detect biomolecules such as DNA or proteins with high sensitivity. This application underscores the compound's versatility across multiple disciplines.
In conclusion,2,5-Bis(1-Naphthyl)-1,,3,,4-Oxazdizale stands out as a multifaceted compound with diverse applications spanning electronics,, photonics,, materials science,, and biotechnology.. Its unique combination of structural features,, electronic properties,, and chemical stability makes it an invaluable tool for researchers seeking innovative solutions in these fields.. As ongoing research continues to uncover new facets of this compound's potential,, it is poised to play an increasingly important role in shaping future technologies..
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